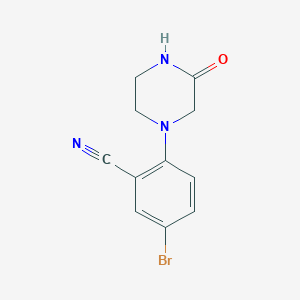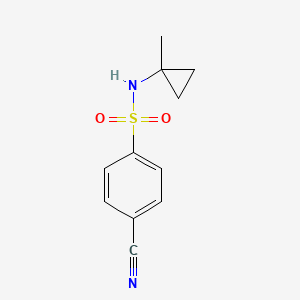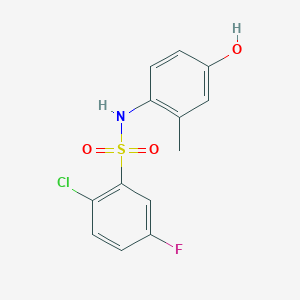
5-Bromo-2-(3-oxopiperazin-1-yl)benzonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Bromo-2-(3-oxopiperazin-1-yl)benzonitrile: is an organic compound that features a bromine atom, a piperazine ring, and a benzonitrile group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Bromo-2-(3-oxopiperazin-1-yl)benzonitrile typically involves the reaction of 5-bromo-2-chlorobenzonitrile with 3-oxopiperazine under specific conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate and a solvent like dimethylformamide (DMF) at elevated temperatures.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity while reducing production costs.
Chemical Reactions Analysis
Types of Reactions:
Substitution Reactions: The bromine atom in 5-Bromo-2-(3-oxopiperazin-1-yl)benzonitrile can undergo nucleophilic substitution reactions.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, particularly involving the piperazine ring.
Hydrolysis: The nitrile group can be hydrolyzed to form corresponding amides or acids under acidic or basic conditions.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide in solvents such as methanol or DMF.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Hydrolysis: Acidic conditions using hydrochloric acid or basic conditions using sodium hydroxide.
Major Products:
Substitution: Formation of various substituted benzonitriles.
Oxidation: Formation of oxidized piperazine derivatives.
Reduction: Formation of reduced piperazine derivatives.
Hydrolysis: Formation of corresponding amides or acids.
Scientific Research Applications
Chemistry:
Intermediate in Organic Synthesis: Used as a building block for the synthesis of more complex organic molecules.
Catalysis: Potential use as a ligand in catalytic reactions.
Biology and Medicine:
Pharmaceutical Research: Investigated for potential therapeutic properties, including antimicrobial and anticancer activities.
Biochemical Studies: Used in studies involving enzyme inhibition and receptor binding.
Industry:
Materials Science:
Agriculture: Investigated for use in the synthesis of agrochemicals.
Mechanism of Action
The mechanism of action of 5-Bromo-2-(3-oxopiperazin-1-yl)benzonitrile depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The piperazine ring and nitrile group are key functional groups that contribute to its activity.
Comparison with Similar Compounds
5-Bromo-2-fluorobenzonitrile: Similar structure but with a fluorine atom instead of the piperazine ring.
5-Bromo-2-chlorobenzonitrile: Similar structure but with a chlorine atom instead of the piperazine ring.
5-Bromo-2-(piperazin-1-yl)benzonitrile: Similar structure but without the oxo group on the piperazine ring.
Uniqueness: 5-Bromo-2-(3-oxopiperazin-1-yl)benzonitrile is unique due to the presence of both the oxopiperazine and benzonitrile groups, which confer specific chemical and biological properties not found in the similar compounds listed above.
Properties
IUPAC Name |
5-bromo-2-(3-oxopiperazin-1-yl)benzonitrile |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10BrN3O/c12-9-1-2-10(8(5-9)6-13)15-4-3-14-11(16)7-15/h1-2,5H,3-4,7H2,(H,14,16) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZMLOJIGJBBVWBO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC(=O)N1)C2=C(C=C(C=C2)Br)C#N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10BrN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.12 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![4-Bromo-5-[(3,5-dimethyl-1,2-oxazol-4-yl)methylamino]-2-methylpyridazin-3-one](/img/structure/B6647504.png)
![1-Cyclopropyl-3-[(3-methyloxetan-3-yl)methyl]urea](/img/structure/B6647515.png)


![4-bromo-3-methyl-N-[(E)-pent-3-enyl]benzenesulfonamide](/img/structure/B6647536.png)

![3-[(6-Methoxypyridin-2-yl)methyl]thieno[3,2-d]pyrimidin-4-one](/img/structure/B6647545.png)
![2-Methyl-2-[(1-methylimidazol-2-yl)methylamino]pentan-1-ol](/img/structure/B6647551.png)


![2-[[2-(2-Ethyl-1,3-thiazol-4-yl)acetyl]-methylamino]acetic acid](/img/structure/B6647591.png)
![2-[[2-(Methoxymethyl)-1,3-thiazole-4-carbonyl]amino]acetic acid](/img/structure/B6647597.png)


